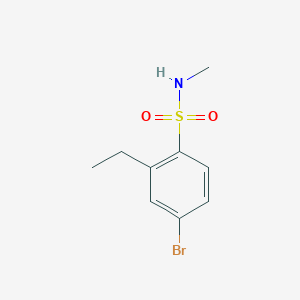

4-bromo-2-ethyl-N-methylbenzene-1-sulfonamide

Description

4-Bromo-2-ethyl-N-methylbenzene-1-sulfonamide is a halogenated aromatic sulfonamide characterized by a benzene ring substituted with a bromine atom at the para position (C4), an ethyl group at the ortho position (C2), and a sulfonamide group (-SO₂NH-) at position C1. The nitrogen of the sulfonamide is further substituted with a methyl group, distinguishing it from simpler sulfonamides.

Properties

Molecular Formula |

C9H12BrNO2S |

|---|---|

Molecular Weight |

278.17 g/mol |

IUPAC Name |

4-bromo-2-ethyl-N-methylbenzenesulfonamide |

InChI |

InChI=1S/C9H12BrNO2S/c1-3-7-6-8(10)4-5-9(7)14(12,13)11-2/h4-6,11H,3H2,1-2H3 |

InChI Key |

XLMBSTQQXWCVER-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=CC(=C1)Br)S(=O)(=O)NC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-ethyl-N-methylbenzene-1-sulfonamide typically involves multiple steps:

Ethylation: The ethyl group can be introduced via Friedel-Crafts alkylation using ethyl chloride (C2H5Cl) and aluminum chloride (AlCl3) as a catalyst.

Sulfonamide Formation: The final step involves the introduction of the sulfonamide group. This can be achieved by reacting the intermediate compound with methylamine (CH3NH2) and sulfur trioxide (SO3) or chlorosulfonic acid (HSO3Cl).

Industrial Production Methods

Industrial production of 4-bromo-2-ethyl-N-methylbenzene-1-sulfonamide follows similar synthetic routes but on a larger scale. The reactions are carried out in controlled environments to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-ethyl-N-methylbenzene-1-sulfonamide undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines (NH2R).

Oxidation and Reduction: The sulfonamide group can undergo oxidation to form sulfonic acids or reduction to form sulfides.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents like dimethyl sulfoxide (DMSO).

Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

Substitution: Formation of 4-hydroxy-2-ethyl-N-methylbenzene-1-sulfonamide or 4-amino-2-ethyl-N-methylbenzene-1-sulfonamide.

Oxidation: Formation of 4-bromo-2-ethyl-N-methylbenzene-1-sulfonic acid.

Reduction: Formation of 4-bromo-2-ethyl-N-methylbenzene-1-sulfide.

Scientific Research Applications

4-Bromo-2-ethyl-N-methylbenzene-1-sulfonamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of sulfonamide-based pharmaceuticals.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-bromo-2-ethyl-N-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can interfere with the synthesis of folic acid in microorganisms, leading to antimicrobial effects. Additionally, the bromine and ethyl groups can enhance the compound’s binding affinity and specificity for certain biological targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Analysis

Physicochemical Properties

- Lipophilicity (LogP) :

- Thermal Stability : Brominated sulfonamides generally decompose above 200°C, with stability influenced by substituent electron effects (e.g., nitro groups in lower stability) .

Biological Activity

4-Bromo-2-ethyl-N-methylbenzene-1-sulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. Characterized by a unique structure featuring a bromine atom, an ethyl group, and an N-methyl group attached to the sulfonamide functional group, this compound exhibits various biological properties, particularly as an antimicrobial agent and potential anti-inflammatory drug.

Chemical Structure and Properties

The molecular formula of 4-bromo-2-ethyl-N-methylbenzene-1-sulfonamide is . The presence of the sulfonamide group allows it to mimic natural substrates, enabling it to competitively inhibit enzymes involved in critical metabolic pathways.

| Property | Value |

|---|---|

| Molecular Formula | C10H12BrN1O2S |

| Molecular Weight | 273.17 g/mol |

| IUPAC Name | 4-bromo-2-ethyl-N-methylbenzene-1-sulfonamide |

The primary mechanism of action for sulfonamides, including 4-bromo-2-ethyl-N-methylbenzene-1-sulfonamide, involves the inhibition of bacterial growth by blocking the enzyme dihydropteroate synthase (DHPS), which is crucial for folate synthesis. This inhibition results in reduced nucleic acid production, ultimately leading to bacterial cell death. Additionally, studies suggest that this compound may exhibit anti-inflammatory properties, although further research is needed to elucidate this aspect fully .

Antimicrobial Activity

Research indicates that 4-bromo-2-ethyl-N-methylbenzene-1-sulfonamide demonstrates significant antimicrobial activity against various bacterial strains. It has been shown to effectively inhibit the growth of Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Klebsiella pneumoniae. The effectiveness was noted at concentrations around 50 µg/mL, with inhibition percentages reaching up to 80% compared to standard antibiotics .

Anti-Cancer Properties

Recent studies have explored the anti-cancer potential of sulfonamide derivatives. For instance, related compounds have exhibited selective cytotoxicity against breast cancer cell lines (MDA-MB-231 and MCF-7) while sparing normal cells. The most active derivatives showed IC50 values ranging from 1.52 to 6.31 µM, indicating significant anti-proliferative effects . Moreover, some derivatives have been reported to induce apoptosis in cancer cells, a critical mechanism for cancer treatment .

Case Studies

A comparative study on various sulfonamide derivatives highlighted the unique biological activity profile of 4-bromo-2-ethyl-N-methylbenzene-1-sulfonamide. In one case study, this compound demonstrated superior enzyme inhibition against carbonic anhydrase IX (CA IX), a target implicated in tumor growth and progression. The IC50 values for CA IX inhibition ranged from 10.93 to 25.06 nM for structurally similar compounds, suggesting a promising avenue for further development in cancer therapeutics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.